molecular formula C18H15Br2NO3 B307817 (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307817
M. Wt: 453.1 g/mol
InChI Key: RCXYODDISVCXLJ-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound characterized by its complex structure, which includes bromine, ethoxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 2-bromo-4-ethoxyaniline.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the aniline derivative under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization to form the indole core structure. This step often requires the use of a strong acid or base as a catalyst.

    Bromination: The final step involves the bromination of the indole derivative to introduce the bromine atoms at specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-bromo-3-(2-bromo-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-bromo-3-(2-bromo-4-ethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxyphenyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C18H15Br2NO3

Molecular Weight

453.1 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H15Br2NO3/c1-3-24-17-7-10(14(20)9-16(17)23-2)6-13-12-8-11(19)4-5-15(12)21-18(13)22/h4-9H,3H2,1-2H3,(H,21,22)/b13-6-

InChI Key

RCXYODDISVCXLJ-MLPAPPSSSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC

SMILES

CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC

Origin of Product

United States

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